乙基(4-氯-3-(1,1-二氧化异噻唑烷-2-基)苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

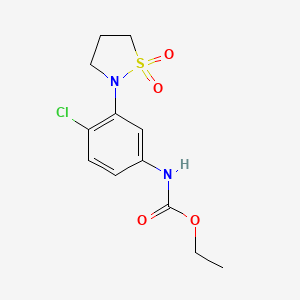

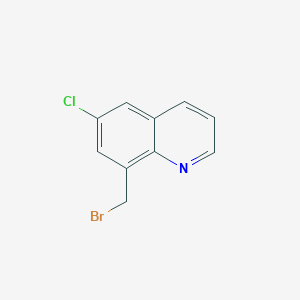

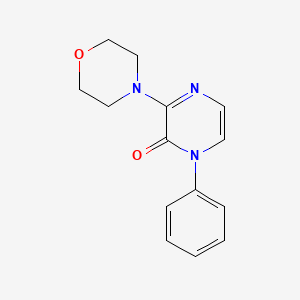

Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C12H15ClN2O4S . The carbamate group in this compound is a key structural motif in many approved drugs and prodrugs . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Molecular Structure Analysis

The molecular structure of Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate can be found in various chemical databases . The carbamate functionality in this compound is related to amide-ester hybrid features and displays very good chemical and proteolytic stabilities .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate can be found in chemical databases . Carbamates in general display very good chemical and proteolytic stabilities .科学研究应用

Stereoselective Synthesis

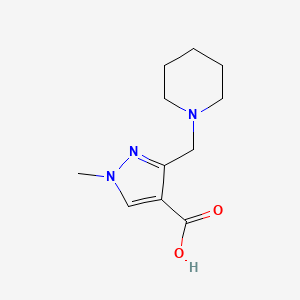

This compound can be used in the stereoselective synthesis of optical isomers . It is used as a precursor in the synthesis of several pharmacologically valuable products, including L-carnitine . The synthesis is usually carried out using stereoselective biotechnology methods in enzymatic reactions .

Asymmetric Hydrogenation

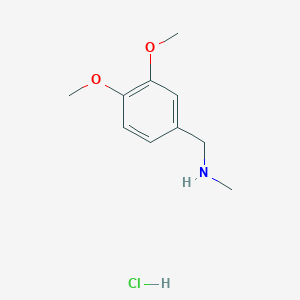

An alternative preparation strategy towards ethyl ®-4-chloro-3-hydroxybutyrate is based on the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate (ECAA) to the optically pure product . This reaction is performed under continuous regime in a microfluidic chip reactor .

Biotransformation

The compound can be effectively biotransformed by Recombinant E. coli CCZU-T15 Whole Cells in [ChCl] [Gly]–Water Media . This process has high potential for the effective biosynthesis of (S)-CHBE .

Precursor for Atorvastatin Calcium

Ethyl (S)-4-chloro-3-hydroxybutanoate [ (S)-CHBE] is known as one key chiral precursor of enantiopure intermediates for synthesizing cholesterol-lowering hydroxymethylglutaryl-CoA reductase inhibitors like atorvastatin calcium .

Energy Metabolism

The compound plays an indispensable role in energy metabolism, especially in tissues dependent on β-oxidation of fatty acids .

Transport of Activated Long-chain Fatty Acids

The main physiologic function of carnitine is the transport of activated long-chain fatty acids across the inner mitochondrial membrane and the reversed transport of any toxic acyl-groups originated in mitochondria .

作用机制

Target of Action

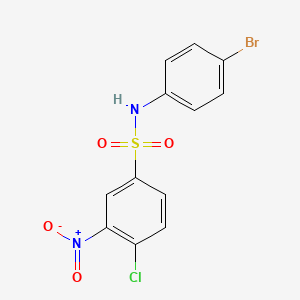

Compounds with thiazolidine motifs, which this compound contains, have been found to exhibit diverse biological activities . They have been used in the design of various therapeutic and pharmaceutical agents .

Mode of Action

Thiazolidine derivatives, which this compound is a part of, are known to interact with their targets in a variety of ways, leading to a range of biological responses .

Biochemical Pathways

Thiazolidine derivatives have been found to impact a variety of biological processes, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazolidine derivatives have been studied for their pharmacokinetic activity, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Thiazolidine derivatives have been associated with a range of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Action Environment

The presence of sulfur in thiazolidine derivatives is known to enhance their pharmacological properties .

属性

IUPAC Name |

ethyl N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c1-2-19-12(16)14-9-4-5-10(13)11(8-9)15-6-3-7-20(15,17)18/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBMHBKIOFTTEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2411592.png)

![N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2411597.png)

![N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411599.png)

![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)

![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)